molecular formula C6H11ClN4O B6260841 N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 2170123-38-1

N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B6260841
CAS No.: 2170123-38-1
M. Wt: 190.63 g/mol
InChI Key: MZOBGEVINMTNCA-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride typically involves the reaction of 1H-pyrazole-5-carboxylic acid with 2-aminoethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an appropriate solvent such as dichloromethane or dimethylformamide at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-substituted pyrazole derivatives.

Scientific Research Applications

N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-1H-pyrazole-4-carboxamide hydrochloride
  • N-(2-aminoethyl)-1H-pyrazole-3-carboxamide hydrochloride
  • N-(2-aminoethyl)-1H-pyrazole-5-carboxamide

Uniqueness

N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the aminoethyl group at the 2-position and the carboxamide group at the 5-position provides distinct properties compared to other similar compounds.

Properties

CAS No.

2170123-38-1

Molecular Formula

C6H11ClN4O

Molecular Weight

190.63 g/mol

IUPAC Name

N-(2-aminoethyl)-1H-pyrazole-5-carboxamide;hydrochloride

InChI

InChI=1S/C6H10N4O.ClH/c7-2-4-8-6(11)5-1-3-9-10-5;/h1,3H,2,4,7H2,(H,8,11)(H,9,10);1H

InChI Key

MZOBGEVINMTNCA-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C(=O)NCCN.Cl

Purity

95

Origin of Product

United States

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